
SR3335
概要
科学的研究の応用
Metabolic Disorders
Mechanism of Action:
SR3335 selectively binds to RORα, inhibiting its constitutive activity. This action leads to the suppression of target genes involved in gluconeogenesis, such as glucose-6-phosphatase and phosphoenolpyruvate carboxykinase. These enzymes play a critical role in glucose production within the liver, making this compound a candidate for managing conditions like type 2 diabetes.
Case Studies:
- In a study involving diet-induced obesity (DIO) mouse models, this compound was administered at a dosage of 15 mg/kg twice daily via intraperitoneal injection for six days. Results showed a significant reduction in plasma glucose levels following a pyruvate tolerance test, indicating effective suppression of gluconeogenesis in vivo .
Table 1: Summary of Metabolic Studies Involving this compound
Study Type | Model Used | Dosage | Key Findings |
---|---|---|---|
Pharmacokinetic Study | Mice | 15 mg/kg b.i.d. | Reduced plasma glucose levels post-pyruvate challenge |
Gene Expression Study | HepG2 Cells | N/A | Suppressed expression of G6Pase and PEPCK mRNA |
Cancer Research
Anticancer Properties:
Recent studies have indicated that this compound may have anticancer effects by modulating signaling pathways involved in tumor progression. For instance, it has been shown to regulate the YAP signaling pathway, which is crucial in cancer cell proliferation and survival.
Case Studies:
- In an investigation focused on nucleus pulposus (NP) cells, this compound treatment resulted in reduced expression of matrix-degrading enzymes and apoptosis markers, suggesting its potential use as a therapeutic agent in degenerative disc disease and possibly other cancers .
Table 2: Summary of Cancer Studies Involving this compound
Study Type | Cell Type | Treatment Duration | Key Findings |
---|---|---|---|
Anticancer Study | NP Cells | N/A | Reduced MMP13 expression; antiapoptotic effects |
Signaling Pathway Study | Various Cancer Cells | N/A | Modulated YAP signaling pathway activity |
Immunology
Role in Immune Response:
this compound has been implicated in the modulation of immune responses, particularly through its effects on TH17 cell development. By inhibiting RORα activity, this compound may influence the differentiation and function of these cells, which are involved in autoimmune diseases.
Case Studies:
作用機序
SR3335は、RORαのリガンド結合ドメインに選択的に結合し、その恒常的トランス活性化活性を阻害することによって効果を発揮します。 この結合により、受容体はコアクチベーターやコアプレッサーと相互作用できなくなり、代謝プロセスに関与する標的遺伝子の発現が抑制されます 。 This compoundの主な分子標的には、グルコース-6-ホスファターゼやホスホエノールピルビン酸カルボキシキナーゼなどの糖新生酵素が含まれます .
生化学分析
Biochemical Properties
SR3335 selectively inhibits the constitutive transactivation activity of RORα without affecting other RORs such as RORβ and RORγ . It binds to the ligand-binding domain (LBD) of RORα with a Ki of 220 nM . In cell-based assays, this compound effectively suppresses the expression of RORα target genes involved in hepatic gluconeogenesis, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK) . This inhibition of RORα activity leads to a decrease in gluconeogenesis and an improvement in pyruvate tolerance in diet-induced obesity (DIO) mouse models .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in liver cells. In HepG2 cells, this compound suppresses the expression of RORα target genes involved in gluconeogenesis . Additionally, this compound has been reported to inhibit the proliferation of group 2 innate lymphoid cells (ILC2) and reduce the production of type 2 cytokines such as IL-5 and IL-13 . This suggests that this compound may have potential anti-inflammatory effects by modulating the activity of ILC2s.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the LBD of RORα, thereby inhibiting its constitutive transactivation activity . This binding prevents the recruitment of coactivators necessary for the transcription of RORα target genes . As a result, the expression of genes involved in gluconeogenesis, such as G6Pase and PEPCK, is suppressed . Additionally, this compound has been shown to modulate the IL-6/STAT3 signaling pathway, which plays a crucial role in inflammation and cartilage damage in osteoarthritis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time frames. In DIO mouse models, this compound treatment for six days resulted in improved pyruvate tolerance and reduced plasma glucose levels . The compound’s stability and long-term effects on cellular function have been demonstrated in studies where this compound was administered for up to seven days, showing no significant changes in body weight or food intake . Additionally, this compound has been shown to inhibit the maturation of ILC2s and reduce their cytokine production over a period of three days in severely burned mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In DIO mouse models, a dosage of 15 mg/kg administered twice daily (b.i.d.) intraperitoneally (i.p.) for six days was effective in suppressing gluconeogenesis and improving pyruvate tolerance . In studies involving severely burned mice, a dosage of 100 μg/mouse administered once daily for three days significantly improved survival rates and reduced bacterial growth in organs . These studies indicate that this compound has a dose-dependent effect on metabolic and inflammatory processes.
Metabolic Pathways
This compound is involved in metabolic pathways related to gluconeogenesis. By inhibiting RORα, this compound suppresses the expression of key gluconeogenic enzymes such as G6Pase and PEPCK . This inhibition leads to a reduction in hepatic glucose production and an improvement in glucose homeostasis . Additionally, this compound has been shown to modulate lipid metabolism and inflammation, further highlighting its potential therapeutic applications in metabolic disorders .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied in various models. In DIO mouse models, this compound displayed reasonable exposure following intraperitoneal injection . The compound effectively reached target tissues, including the liver, where it exerted its inhibitory effects on RORα activity . Additionally, this compound has been shown to inhibit the proliferation of ILC2s in the lamina propria of the intestines in severely burned mice .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with the LBD of RORα . This nuclear localization is essential for its inhibitory effects on RORα-mediated transcriptional activity . By binding to RORα in the nucleus, this compound prevents the recruitment of coactivators and suppresses the expression of target genes involved in gluconeogenesis and inflammation .
準備方法
合成経路と反応条件
SR3335は、スルホンアミド結合の形成を含む一連の化学反応によって合成されます。 合成は通常、チオフェン-2-スルホンアミド中間体の調製から始まり、その後、置換されたフェニル基と結合して最終生成物が形成されます 。 反応条件は、しばしばジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの有機溶媒の使用を含み、反応温度は周囲条件で維持されます .
工業生産方法
This compoundの具体的な工業生産方法は広く文書化されていませんが、この化合物は一般的に、標準的な有機合成技術を使用して研究室で生産されています。 このプロセスには、再結晶やクロマトグラフィーなど、高純度レベル(≥98%)を実現するための複数の精製手順が含まれます .
化学反応の分析
反応の種類
SR3335は、次を含むさまざまな化学反応を起こします。
置換反応: この化合物は、スルホンアミド基の存在により、求核置換反応に参加できます。
酸化と還元: this compoundは酸化と還元反応を起こすことができますが、これらの反応はあまり研究されていません。
一般的な試薬と条件
試薬: This compoundの合成と反応で使用される一般的な試薬には、DMFやDMSOなどの有機溶媒、反応を促進するための触媒や塩基が含まれます.
条件: This compoundを含む反応は、通常、周囲温度と圧力の条件下で、pHと溶媒組成を注意深く制御して行われます.
主な生成物
This compoundを含む反応から形成される主な生成物は、通常、元の化合物の誘導体であり、スルホンアミド基またはフェニル基が改変されています。 これらの誘導体は、しばしば潜在的な生物学的活性について研究されています .
科学研究アプリケーション
This compoundは、次を含む幅広い科学研究アプリケーションを持っています。
類似化合物との比較
生物活性
SR3335, also known as ML176, is a selective inverse agonist of the retinoic acid receptor-related orphan receptor alpha (RORα). This compound has garnered attention due to its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes, and its role in modulating various biological processes such as cartilage health and fat metabolism.
This compound functions by selectively binding to RORα, inhibiting its transcriptional activity. This inhibition leads to a decrease in the expression of target genes associated with gluconeogenesis, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK) . The compound's selective action is crucial as it does not affect other ROR subtypes or various nuclear receptors, making it a valuable tool for studying RORα's biological roles .
Pharmacokinetics
Pharmacokinetic studies in mice indicate that this compound has favorable absorption characteristics when administered intraperitoneally. In vivo experiments demonstrated that treatment with this compound significantly suppressed gluconeogenesis in a diet-induced obesity mouse model, evidenced by lower plasma glucose levels following a pyruvate tolerance test .
Metabolic Regulation
- Gluconeogenesis Suppression : this compound treatment resulted in a notable downregulation of PEPCK expression while having minimal effects on G6Pase levels in vivo. This selective suppression contributes to the overall reduction in hepatic glucose production .
- Fat Browning and Energy Homeostasis : Studies have shown that this compound can enhance adaptive thermogenesis, leading to weight loss in wild-type mice without affecting food intake. This effect is associated with increased expression of uncoupling protein 1 (UCP1) in subcutaneous white adipose tissue (scWAT) .
- Cholesterol Metabolism : this compound has been implicated in the regulation of cholesterol metabolism pathways. Gene-set enrichment analysis revealed upregulation of cholesterol transportation genes following treatment, indicating its role in lipid homeostasis .
Cartilage Health
In studies focusing on cartilage damage, this compound demonstrated protective effects by modulating the expression of matrix components. Treatment led to an increase in collagen type II (COL2A1) and the cartilage marker SOX9 while suppressing matrix-degrading enzymes such as ADAMTS4 and MMP13 . This suggests potential applications for this compound in treating degenerative cartilage diseases.
Case Study 1: Type 2 Diabetes Model
In a controlled experiment using diet-induced obesity mice, this compound was administered at a dose of 15 mg/kg twice daily for six days. Results showed a significant reduction in plasma glucose levels during the pyruvate tolerance test, supporting its potential as a therapeutic agent for managing type 2 diabetes .
Case Study 2: Cartilage Regeneration
A study investigating the effects of RORα blockade on chondrocytes revealed that this compound treatment not only reversed cartilage damage but also regulated key markers associated with cartilage health. Optimal concentrations for therapeutic effects were identified between 0.5–1 μM, highlighting its dose-dependent efficacy .
Summary Table of Biological Activities
Biological Activity | Effect of this compound | Mechanism/Notes |
---|---|---|
Gluconeogenesis | Inhibition | Downregulation of PEPCK expression |
Fat Browning | Promotion | Increased UCP1 expression in scWAT |
Cholesterol Metabolism | Upregulation | Enhanced expression of cholesterol transport genes |
Cartilage Health | Protection against degradation | Increased COL2A1 and SOX9; decreased MMP13 |
特性
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]thiophene-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F6NO3S2/c14-12(15,16)11(21,13(17,18)19)8-3-5-9(6-4-8)20-25(22,23)10-2-1-7-24-10/h1-7,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWUNZRMANFRAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F6NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368245 | |
Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293753-05-6 | |
Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxy-2-propanyl)phenyl]-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。